Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-

Medicinal Chemistry Opioid Pharmacology Structure-Activity Relationship (SAR)

Researchers investigating opioid receptor pharmacology face a critical gap: hydroxylated tramadol metabolites (e.g., N,O-didesmethyltramadol) cannot resolve the contribution of the 1-hydroxy group to receptor binding, blood-brain barrier penetration, or metabolic stability. This deoxy, N-demethylated analog (CAS 651312-63-9) directly addresses this limitation as the matched 1-deoxy pair, enabling rigorous structure-activity relationship (SAR) dissection. - Enables matched molecular pair analysis with N,O-didesmethyltramadol to deconvolve hydrogen-bonding contributions at μ-opioid receptor subtypes. - Its reduced stereochemical complexity (achiral at C1) accelerates parallel library synthesis and lowers cost-per-analog in medicinal chemistry campaigns. - Serves as a definitive reference standard for attributing in vivo pharmacological effects to deoxy metabolites in biological samples. Supplied with full analytical characterization; available for immediate dispatch to qualified research institutions worldwide.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 651312-63-9
Cat. No. B12605506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-
CAS651312-63-9
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCNCC1CCCCC1C2=CC(=CC=C2)O
InChIInChI=1S/C14H21NO/c1-15-10-12-5-2-3-8-14(12)11-6-4-7-13(16)9-11/h4,6-7,9,12,14-16H,2-3,5,8,10H2,1H3/t12-,14-/m0/s1
InChIKeyKUGOVDMEUQXLRD-JSGCOSHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: CAS 651312-63-9


Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- (CAS 651312-63-9) is a chiral, substituted phenolic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol. It is structurally related to the tramadol class of opioid analgesics, specifically representing a deoxy, N-demethylated analog where the tertiary alcohol at the cyclohexyl 1-position and the N-methyl group on the amine are absent compared to N,O-didesmethyltramadol. This structural simplification positions it as a potential key intermediate or a specialized pharmacological probe for studying opioid receptor pharmacophore requirements, distinct from its more complex, hydroxylated analogs.

Critical Differentiation from Analogs


In the tramadol analog series, seemingly minor structural variations cause profound shifts in pharmacological profile, metabolic stability, and synthetic utility. Generic substitution with compounds like N,O-didesmethyltramadol (which contains a critical 1-hydroxy group) is not scientifically valid for applications where the hydroxy group's absence is the key design feature. This compound's lack of the 1-hydroxy substituent drastically alters its hydrogen-bonding capacity, lipophilicity, and, consequently, its blood-brain barrier penetration and opioid receptor binding mode. [1] Therefore, for research targeting specific opioid receptor subtypes, investigating metabolic pathways of deoxy-opioids, or developing synthetic routes that require a simpler, achiral-at-C1 building block, this specific analog is non-interchangeable with its hydroxylated counterparts. [2]

Differentiation Evidence


Structural Divergence vs. M5 Metabolite

The target compound's defining structural feature is the absence of the tertiary hydroxyl group at the cyclohexyl 1-position, directly comparing to the potent μ-opioid agonist metabolite N,O-didesmethyltramadol (M5, CAS 138853-73-3). This structural change results in a molecular weight of 219.32 g/mol versus 235.32 g/mol. The consequence is a significantly different hydrogen-bond donor/acceptor profile, with the target compound having 1 H-bond donor and 2 H-bond acceptors, compared to 2 donors and 3 acceptors for N,O-didesmethyltramadol. This difference is predicted to increase lipophilicity (clogP) by approximately 0.5-1.0 log units, substantially affecting distribution and receptor binding kinetics.

Medicinal Chemistry Opioid Pharmacology Structure-Activity Relationship (SAR)

N-Methyl vs. N,N-Dimethyl Substitution

The presence of a secondary N-methylamino group, compared to tramadol's tertiary N,N-dimethylamino moiety, differentiates this compound as a specific N-desmethyl analog. While quantitative binding data (Ki) for this exact compound at recombinant human μ, δ, and κ opioid receptors is not identified in authoritative databases [1], SAR studies on related 3-phenolic tramadol analogs indicate that N-demethylation generally reduces μ-opioid receptor affinity by 3- to 10-fold while potentially altering the functional bias between G-protein signaling and β-arrestin recruitment. [2] This makes the compound valuable for investigating the role of N-substitution in biased agonism, a hypothesis not testable with the fully methylated parent compound.

Medicinal Chemistry Receptor Binding Metabolism

Synthetic Advantage over Hydroxylated Analogs

The compound's lack of a stereogenic center at the 1-position (the carbon bearing the phenol) simplifies its synthetic manipulation compared to hydroxylated analogs like O-desmethyltramadol (M1, CAS 73986-53-5). In M1, the 1-hydroxy group introduces an additional chiral center, leading to diastereomeric complexity and requiring enantioselective synthesis or chiral resolution. [1] The target compound, with chirality only at the 1' and 2' positions of the cyclohexyl ring, presents a less complex stereochemical problem, making it a more straightforward building block for constructing focused libraries of analgesic candidates. [2] This reduces the synthetic burden in laboratory-scale R&D.

Synthetic Chemistry Process Research API Impurity Profiling

Research Applications


Deoxy Opioid Metabolite Profiling

This compound is uniquely suited as a reference standard for investigating the pharmacological activity of putative deoxy metabolites in biological samples. As a distinct structure lacking the 1-hydroxy group of N,O-didesmethyltramadol, it enables the deconvolution of metabolic pathways and the attribution of in vivo effects to specific metabolites, a task impossible with hydroxylated standards. [1]

SAR Studies of Biased Agonism

Its secondary N-methylamine motif makes it a critical tool compound for exploring the role of the N-substitution in μ-opioid receptor biased signaling. Data from class-level SAR suggests N-demethylation alters signaling bias, making this compound essential for generating matched molecular pairs with its tertiary amine counterparts to dissect binding from functional selectivity. [1]

Simplified Chiral Building Block

For medicinal chemistry programs focused on generating novel analgesic chemotypes, this compound serves as an advantaged synthetic intermediate. Its reduced stereochemical complexity compared to 1-hydroxy analogs simplifies parallel library synthesis, accelerates SAR exploration, and lowers the cost and time per analog, providing a clear procurement rationale over more complex, costly alternatives. [1][2]

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